Supplier-Specified Purity: 8-Carboxylate vs. 6-Carboxylate Isomer
The commercially available methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate is typically supplied at 98% purity by leading manufacturers, as verified by HPLC and NMR . In contrast, the closely related positional isomer, methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate (CAS 1234616-07-9), is commonly offered at only 95% purity from major reagent suppliers . This 3-percentage-point difference in baseline purity can directly impact synthetic yield calculations and final product purity in multi-step medicinal chemistry campaigns where even minor impurities can confound biological assay interpretation.
| Evidence Dimension | Supplier-reported product purity |
|---|---|
| Target Compound Data | 98% purity (CAS 2919954-30-4, Leyan Product No. 2149816) |
| Comparator Or Baseline | 95% purity (Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate, CAS 1234616-07-9, typical specification from multiple vendors, e.g., Biosynth) |
| Quantified Difference | +3 percentage points (absolute) |
| Conditions | Purity assessed by HPLC and/or NMR as per standard supplier quality control protocols |
Why This Matters
Higher starting purity reduces the risk of side-reaction artifacts and minimizes purification steps, thereby improving cost-efficiency in lead optimization workflows.
